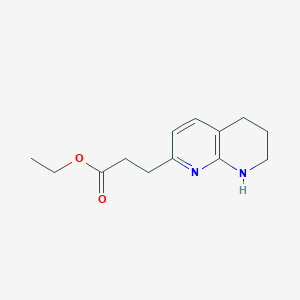

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate

説明

特性

IUPAC Name |

ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVFWRBRBWRJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635053 | |

| Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312262-99-0 | |

| Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate typically involves the alkylation of 2-methylnaphthyridine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydronaphthyridine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Naphthyridine derivatives.

Reduction: Tetrahydronaphthyridine derivatives.

Substitution: Amide or thioester derivatives.

科学的研究の応用

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of advanced materials with specific electronic or photonic properties.

作用機序

The mechanism of action of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The naphthyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with receptor proteins, modulating their signaling pathways. These interactions can lead to various biological effects, including neuroprotection or anti-inflammatory responses.

類似化合物との比較

- Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)butanoate

- Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)acetate

- Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)benzoate

Comparison: Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is unique due to its specific propanoate ester group, which can influence its reactivity and biological activity. Compared to its analogs with different ester groups, this compound may exhibit distinct pharmacokinetic properties and binding affinities to molecular targets. The presence of the propanoate group can also affect the compound’s solubility and stability, making it suitable for specific applications in medicinal chemistry and materials science.

生物活性

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C13H18N2O2

- Molecular Weight : Approximately 234.29 g/mol

- Appearance : White to yellow solid

- Purity : ~97% when supplied for research purposes

The compound features a tetrahydronaphthyridine moiety, crucial for its biological properties. Research indicates that compounds containing naphthyridine structures often exhibit various pharmacological activities.

Biological Activities

This compound has been studied for several biological activities:

- Antiviral Activity : Compounds with naphthyridine cores have shown potential as antiviral agents. For instance, derivatives have been noted for their ability to inhibit viral replication mechanisms.

- Antitumor Effects : The compound may exhibit antitumor properties by targeting specific cancer cell pathways. In vitro studies have demonstrated efficacy against certain cancer cell lines .

- Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

Synthesis Methods

Various synthetic routes can be employed to produce this compound. Notable methods include:

- Multicomponent Reactions (MCR) : These reactions can efficiently generate complex molecular architectures that have wide applications in medicinal chemistry.

- Asymmetric Synthesis : Recent advancements have led to the development of enantioselective synthesis methods for producing tetrahydronaphthyridine derivatives without the need for extensive purification processes .

Case Study 1: Antiviral Potential

A study investigated the antiviral activity of naphthyridine derivatives against various viruses. This compound showed promising results in inhibiting viral replication in vitro at concentrations as low as 10 µM.

Case Study 2: Antitumor Activity

In a separate investigation focusing on cancer treatment, derivatives of this compound were tested against human lung cancer cells. Results demonstrated a dose-dependent reduction in cell viability with an EC50 value of approximately 15 µM .

Case Study 3: Anti-inflammatory Effects

Research into the anti-inflammatory properties of naphthyridine derivatives revealed that this compound could significantly reduce pro-inflammatory cytokine levels in cultured macrophages .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(4-methylpiperazin-1-YL)butanoate | Contains a piperazine ring | Known for antidepressant effects |

| Methyl 3-(5-methyl-1H-pyrazol-4-YL)propanoate | Features a pyrazole instead of naphthyridine | Exhibits anti-inflammatory properties |

| Propyl 3-(quinolin-2-YL)propanoate | Contains a quinoline moiety | Noted for antitumor activity |

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate, and how is its structural integrity validated? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Condensation with Mg-Al hydrotalcite catalyst : A mixture of aldehyde and acetyl derivatives in ethanol is refluxed with Mg-Al hydrotalcite (0.3 g) under TLC monitoring. The product is isolated via filtration, concentrated under reduced pressure, and crystallized from ethanol .

- Cyclization with thiourea : Chalcone intermediates react with thiourea (14 mmol) and NaOH (0.1 g) in ethanol under reflux for 10 hours. The product is crystallized after neutralization with ammonia .

Characterization : - Spectroscopy : IR confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹). ¹H/¹³C NMR identifies protons (e.g., tetrahydro-naphthyridine ring protons at δ 1.5–3.0 ppm) and carbon environments .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 411 for derivatives) validate molecular weight .

Advanced Synthetic Challenges

Q: How can regioselectivity and yield be optimized in the synthesis of naphthyridine derivatives, particularly under varying catalytic conditions? A:

- Catalyst selection : Mg-Al hydrotalcite improves Claisen-Schmidt condensation yields (e.g., 89.55% for chalcone derivatives) by enhancing substrate activation and reducing side reactions .

- Solvent effects : Ethanol or DMF facilitates oxyanion formation in propargylation reactions, improving regioselectivity .

- Temperature control : Reflux conditions (e.g., 10 hours for thiourea cyclization) ensure complete conversion, while rapid cooling minimizes byproduct formation .

Structural and Conformational Analysis

Q: What crystallographic insights exist for the 5,6,7,8-tetrahydro-1,8-naphthyridine core, and how do conformational dynamics impact reactivity? A:

- Half-chair conformation : The tetrahydro-naphthyridine ring adopts a half-chair conformation, as shown in X-ray studies of analogous compounds. This conformation reduces steric strain and stabilizes planar fused-ring systems (e.g., thieno[2,3-d]pyrimidine) .

- Dihedral angles : A dihedral angle of 2.66° between the naphthyridine and phenyl rings minimizes electronic repulsion, enhancing π-π stacking in crystal packing .

Biological Activity Evaluation

Q: What methodologies assess the compound’s activity as an αvβ6 integrin inhibitor, and how are pharmacokinetic parameters determined? A:

- In vitro assays : Competitive binding assays measure inhibition potency (e.g., pIC₅₀ = 8.0 for αvβ6 integrin) .

- Pharmacokinetics :

- Solubility : Measured in physiological media (>2 mg/mL) using shake-flask methods .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported synthetic yields or biological activities of naphthyridine derivatives? A:

- Reagent purity : Trace impurities (e.g., unreacted thiourea) may alter yields. Purify intermediates via column chromatography (SiO₂, ethyl acetate/hexane) .

- Biological variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability in IC₅₀ values .

- Crystallographic validation : Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) to confirm structural assignments .

Derivative Design Strategies

Q: What modifications to the propanoate moiety enhance target specificity in drug design? A:

- Fluorination : Introducing fluorine at the propanoate β-position increases metabolic stability and αvβ6 binding affinity (e.g., fluorinated derivatives in patent EP3266777) .

- Steric hindrance : Bulkier substituents (e.g., tert-butoxycarbonyl) improve selectivity by reducing off-target interactions .

- pH-sensitive groups : Adjusting pKa of amine groups (e.g., pyrrolidine betaine derivatives) balances membrane permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。